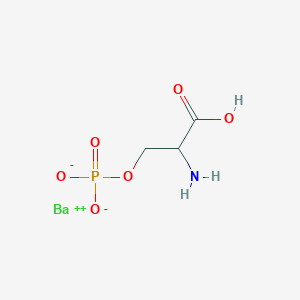

DL-O-Phosphoserine barium salt

CAS No.:

Cat. No.: VC18429085

Molecular Formula: C3H6BaNO6P

Molecular Weight: 320.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H6BaNO6P |

|---|---|

| Molecular Weight | 320.38 g/mol |

| IUPAC Name | (2-amino-2-carboxyethyl) phosphate;barium(2+) |

| Standard InChI | InChI=1S/C3H8NO6P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |

| Standard InChI Key | VNLNSWGVRAVVDF-UHFFFAOYSA-L |

| Canonical SMILES | C(C(C(=O)O)N)OP(=O)([O-])[O-].[Ba+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

DL-O-Phosphoserine barium salt is a triclinic crystalline compound comprising two DL-O-Phosphoserine anions coordinated to three barium cations. The molecular formula C₆H₁₀Ba₃N₂O₁₂P₂ reflects this stoichiometry, with each phosphoserine unit contributing a carboxylate (-COO⁻) and phosphonate (-OPO₃²⁻) moiety for ionic bonding . The stereochemical configuration, denoted by the (2S) designation in its IUPAC name, ((2S)-2-amino-3-phosphonatooxypropanoate; barium(2+)), underscores the retention of serine’s chiral center during esterification.

Table 1: Key Molecular Descriptors

Physicochemical Properties

Synthesis and Purification Strategies

Conventional Synthesis Routes

DL-O-Phosphoserine barium salt is synthesized via neutralization of DL-O-Phosphoserine with barium hydroxide under controlled pH conditions. The reaction proceeds as:

Product isolation typically involves fractional crystallization from aqueous ethanol, leveraging the low solubility of barium phosphonates .

Advanced Biotechnological Approaches

Recent innovations in cell-free protein synthesis (CFPS) systems enable site-specific incorporation of phosphoserine analogs into proteins . While these methods primarily target phosphoserine (O-pSer) and its nonhydrolyzable methylene phosphonate mimic (C-pSer), the principles of orthogonal translation system (OTS) reconfiguration could theoretically extend to barium-coordinated derivatives for specialized applications .

Research Applications and Functional Insights

Bone Mineralization Studies

Calcium phosphoserine salts are extensively studied for their osteogenic properties, particularly in enhancing bone-adhesive materials . Although barium salts remain underexplored in this context, their higher atomic number and radiopacity suggest potential utility in X-ray contrast agents for skeletal imaging .

Metabolic Pathway Analysis

DL-O-Phosphoserine, as a human endogenous metabolite, participates in serine biosynthesis and phospholipid metabolism . The barium salt’s stability in aqueous media could facilitate its use as a tracer in nuclear magnetic resonance (NMR) studies of phosphate-rich biofluids, though this remains hypothetical pending experimental validation .

Coordination Polymers

Barium’s large ionic radius (1.35 Å) and +2 charge favor the formation of extended coordination networks with phosphoserine. Such architectures, characterized by alternating Ba–O–P linkages, may exhibit unique photoluminescent or catalytic properties akin to rare-earth metal–organic frameworks (MOFs) .

Proton Conduction

Phosphoserine complexes with divalent cations often demonstrate proton conductivity due to mobile H⁺ ions within their hydrogen-bonded networks . Substituting calcium with barium in these systems could modulate conductivity by altering lattice parameters and hydration dynamics.

Future Directions and Challenges

Expanding Structural Databases

High-resolution X-ray diffraction and solid-state NMR data are urgently needed to resolve the barium salt’s crystal structure and protonation states . Comparative analyses with calcium and magnesium analogs could elucidate cation-specific effects on phosphoserine coordination .

Biomedical Engineering Applications

Exploring the compound’s compatibility with biodegradable polymers (e.g., polylactic acid) may yield novel composites for bone tissue engineering. Additionally, its potential as a MRI contrast agent warrants investigation, given barium’s paramagnetic properties in certain oxidation states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume